Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-
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Overview
Description
Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- is a chemical compound with the molecular formula C12H8F2N2 and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of a benzenamine core substituted with two fluorine atoms at the 2 and 4 positions, and a pyridinylmethylene group attached to the nitrogen atom of the benzenamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- typically involves the condensation reaction between 2,4-difluorobenzenamine and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups on the benzene ring.
Scientific Research Applications
Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4-difluoro-: Lacks the pyridinylmethylene group, resulting in different chemical and biological properties.
Benzenamine, 3-pyridinylmethylene-: Lacks the fluorine substitutions, which can affect its reactivity and interactions.
Benzenamine, 2,4-dichloro-N-(3-pyridinylmethylene)-: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness
Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- is unique due to the presence of both fluorine atoms and the pyridinylmethylene group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the pyridinylmethylene group can influence its binding interactions and biological activity .
Properties
CAS No. |
141136-35-8 |
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Molecular Formula |
C12H8F2N2 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H8F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-8H |
InChI Key |
NLMYGVCXUOPBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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